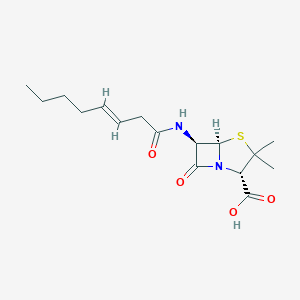
Octenoylpenicillin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octenoylpenicillin, also known as phenoxymethylpenicillin or penicillin V, is a type of antibiotic that is commonly used to treat bacterial infections. It belongs to the penicillin group of antibiotics and is used to treat a wide variety of infections caused by bacteria, including strep throat, pneumonia, and skin infections.
Mecanismo De Acción
Octenoylpenicillin works by inhibiting the growth of bacteria. It does this by interfering with the cell wall synthesis of the bacteria, which prevents the bacteria from growing and reproducing. This ultimately leads to the death of the bacteria.
Efectos Bioquímicos Y Fisiológicos
Octenoylpenicillin has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and promote wound healing. In addition, it has also been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Octenoylpenicillin has a number of advantages for lab experiments. It is relatively inexpensive and readily available, making it a popular choice for researchers. In addition, it has a broad spectrum of activity, which means that it can be used to treat a wide range of bacterial infections. However, there are also some limitations to the use of octenoylpenicillin in lab experiments. It can be sensitive to pH and temperature changes, which can affect its activity. In addition, it can also be affected by the presence of other substances, which can interfere with its activity.
Direcciones Futuras
There are a number of future directions for the study of octenoylpenicillin. One area of research is the development of new formulations of the antibiotic, which can improve its effectiveness and reduce its side effects. In addition, there is also a need for further research into the mechanism of action of octenoylpenicillin, which can help to identify new targets for antibacterial therapy. Finally, there is also a need for further research into the use of octenoylpenicillin in the treatment of Helicobacter pylori infections, which are a significant public health concern.
Métodos De Síntesis
Octenoylpenicillin is synthesized by the fermentation of Penicillium chrysogenum. The fermentation process involves the use of a nutrient-rich medium, which provides the necessary nutrients for the growth of the Penicillium chrysogenum. The fermentation process is carried out under controlled conditions, which include temperature, pH, and oxygen supply. The resulting product is then purified and processed to obtain the final product, which is octenoylpenicillin.
Aplicaciones Científicas De Investigación
Octenoylpenicillin has been extensively studied for its antibacterial properties. It has been used to treat a wide range of bacterial infections, including strep throat, pneumonia, and skin infections. In addition, it has also been studied for its use in the treatment of Helicobacter pylori infections, which are associated with peptic ulcers and gastric cancer.
Propiedades
Número CAS |
137593-45-4 |
|---|---|
Nombre del producto |
Octenoylpenicillin |
Fórmula molecular |
C16H24N2O4S |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
(2S,5R,6R)-3,3-dimethyl-6-[[(E)-oct-3-enoyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H24N2O4S/c1-4-5-6-7-8-9-10(19)17-11-13(20)18-12(15(21)22)16(2,3)23-14(11)18/h7-8,11-12,14H,4-6,9H2,1-3H3,(H,17,19)(H,21,22)/b8-7+/t11-,12+,14-/m1/s1 |
Clave InChI |
RVOXIIVVWDCVPX-RRSIKEDESA-N |
SMILES isomérico |
CCCC/C=C/CC(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O |
SMILES |
CCCCC=CCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O |
SMILES canónico |
CCCCC=CCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O |
Otros números CAS |
137593-45-4 |
Sinónimos |
octenoylpenicillin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



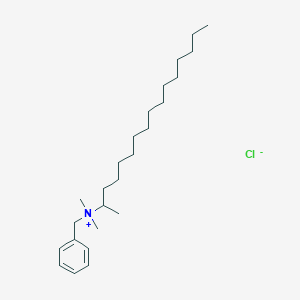
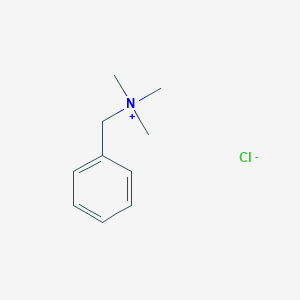
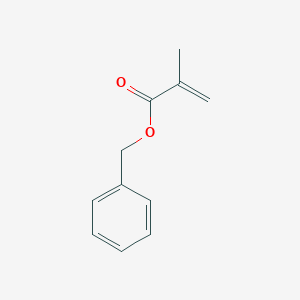
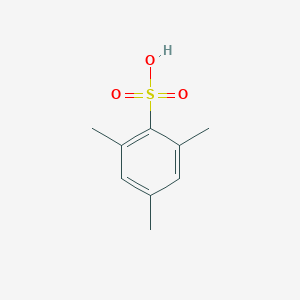
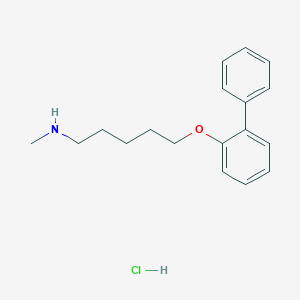
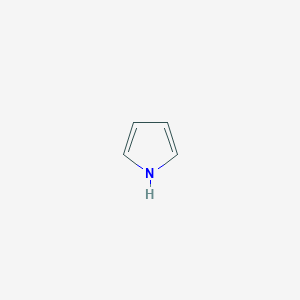

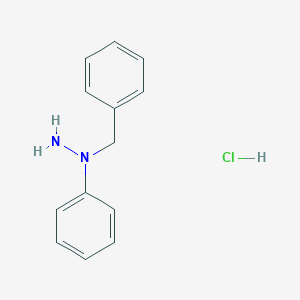
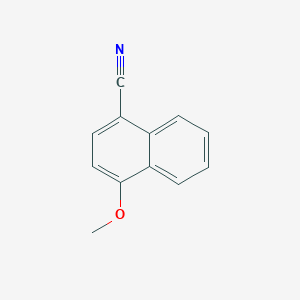
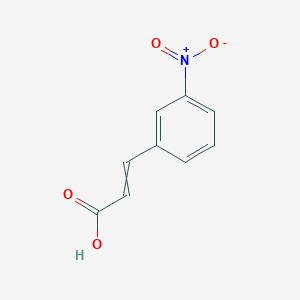
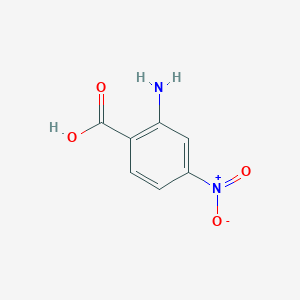
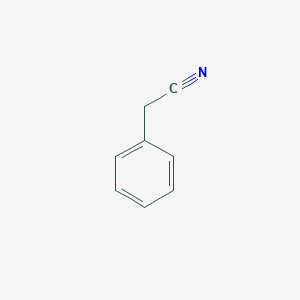
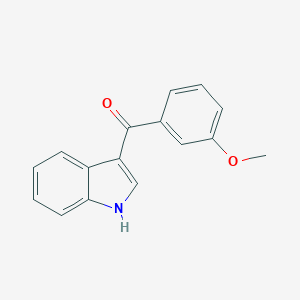
![[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate](/img/structure/B145936.png)